molecular formula C10H11N3O5 B5234368 4-(3,4-dinitrophenyl)morpholine

4-(3,4-dinitrophenyl)morpholine

Cat. No. B5234368
M. Wt: 253.21 g/mol
InChI Key: JIUBTRVKXPIHOL-UHFFFAOYSA-N
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Description

4-(3,4-dinitrophenyl)morpholine, commonly known as DNPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of morpholine and has a dinitrophenyl group attached to it. DNPM has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool in various research fields.

Scientific Research Applications

Crystallography and Molecular Structure

  • Molecular Structure Analysis : The compound 4-(2,4-dinitrophenylsulfanyl)morpholine shows an interesting conformation with the morpholine ring in a chair conformation and the dinitrophenyl fragment connected via a sulfur atom. This structure is further stabilized by intermolecular hydrogen bonds (Brito, López-Rodríguez, Cárdenas, & Vargas, 2006).

  • Crystal Structure and Hydrogen Bonding : Morpholinium 2,4-dinitrophenolate's crystal structure is determined, showcasing hydrogen bonding between the morpholinium and dinitrophenolate moieties. This study emphasizes the ionic character of hydrogen bonds (Majerz, Głowiak, & Koll, 1996).

Chemical Reaction Mechanisms

  • Base-Catalysed Reactions : The reaction of morpholine with 2,4-dinitrophenyl phenyl ether and 1-chloro-2,4-dinitrobenzene, in various solvents, is base-catalysed, providing insights into nucleophilic aromatic substitution mechanisms in different solvent conditions (Ayediran, Bamkole, Hirst, & Onyido, 1977).

  • Aminolysis of Dinitrophenyl Compounds : The study of aminolysis involving 3,4-dinitrophenyl cinnamate and benzoate with morpholine under various conditions sheds light on activation parameters and transition-state structures, enhancing understanding of reaction mechanisms in organic chemistry (Um & Park, 2008).

Spectroscopy and Photophysics

  • Spectroscopic Characterization : The synthesis and spectroscopic analysis of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine provides insights into the structure, absorption spectra, and emission properties of this compound, contributing to the field of photophysics and materials science (Chin, Phipps, Fronczek, & Isovitsch, 2010).

Synthesis and Characterization

  • Synthesis of Novel Derivatives : The synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, significant for inhibiting tumor necrosis factor alpha and nitric oxide, showcases an efficient synthetic method and contributes to the development of potential therapeutic agents (Lei, Wang, Xiong, & Lan, 2017).

properties

IUPAC Name

4-(3,4-dinitrophenyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O5/c14-12(15)9-2-1-8(7-10(9)13(16)17)11-3-5-18-6-4-11/h1-2,7H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUBTRVKXPIHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dinitrophenyl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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